BenchChemオンラインストアへようこそ!

tert-Butyl (2-(pyridin-2-yloxy)ethyl)carbamate

CRF receptor antagonist Structure-Activity Relationship Pyridyl ether SAR

tert-Butyl (2-(pyridin-2-yloxy)ethyl)carbamate (CAS 1029715-22-7), also known as [2-(Pyridin-2-yloxy)-ethyl]-carbamic acid tert-butyl ester, is a Boc-protected aminoethyl pyridin-2-yl ether with the molecular formula C₁₂H₁₈N₂O₃ and a molecular weight of 238.28 g/mol. This compound is widely catalogued as a versatile small-molecule scaffold and synthetic intermediate, particularly valued for its orthogonal tert-butoxycarbonyl (Boc) protecting group, which enables selective deprotection under mild acidic conditions during multi-step syntheses.

Molecular Formula C12H18N2O3
Molecular Weight 238.28 g/mol
CAS No. 1029715-22-7
Cat. No. B1375496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2-(pyridin-2-yloxy)ethyl)carbamate
CAS1029715-22-7
Molecular FormulaC12H18N2O3
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCOC1=CC=CC=N1
InChIInChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14-8-9-16-10-6-4-5-7-13-10/h4-7H,8-9H2,1-3H3,(H,14,15)
InChIKeyKKWODXVNKQZVKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (2-(pyridin-2-yloxy)ethyl)carbamate (CAS 1029715-22-7): Chemical Identity and Core Intermediate Profile


tert-Butyl (2-(pyridin-2-yloxy)ethyl)carbamate (CAS 1029715-22-7), also known as [2-(Pyridin-2-yloxy)-ethyl]-carbamic acid tert-butyl ester, is a Boc-protected aminoethyl pyridin-2-yl ether with the molecular formula C₁₂H₁₈N₂O₃ and a molecular weight of 238.28 g/mol . This compound is widely catalogued as a versatile small-molecule scaffold and synthetic intermediate, particularly valued for its orthogonal tert-butoxycarbonyl (Boc) protecting group, which enables selective deprotection under mild acidic conditions during multi-step syntheses . Its structure features a 2-pyridyloxy moiety linked via an ethyl spacer to a Boc-carbamate, a connectivity pattern that distinguishes it from its 3-pyridyl and 4-pyridyl regioisomers and underpins its specific utility in medicinal chemistry programs targeting kinase inhibitors, CNS agents, and heterocyclic scaffolds .

Why Generic Substitution Fails for tert-Butyl (2-(pyridin-2-yloxy)ethyl)carbamate: Positional Isomer and Protecting Group Orthogonality


Substituting tert-Butyl (2-(pyridin-2-yloxy)ethyl)carbamate with its closest regioisomeric analogs—the 3-pyridyl (CAS 1824066-89-8) or 4-pyridyl (CAS 379264-77-4) variants—introduces quantifiable and mechanistically meaningful differences in downstream biological activity and synthetic compatibility. In pyrazinone-based CRF receptor antagonist series, the 2-pyridyl ether was approximately 6-fold more potent than the corresponding 3-pyridyl analog in receptor binding assays, while the 4-pyridyl variant showed 3–4-fold reduced potency relative to the phenyl reference, establishing that the position of the pyridine nitrogen directly and non-trivially modulates target binding [1]. Beyond bioactivity, the Boc protecting group on this scaffold provides acid-labile orthogonality that cannot be replicated by Cbz (hydrogenolysis-requiring) or Fmoc (base-labile) protecting groups; Boc is selectively removed with TFA or HCl in dioxane while leaving other protecting groups intact, a critical requirement for convergent synthetic strategies [2]. These combined factors mean that casual interchange with regioisomers or alternative protecting-group variants risks both compromised biological potency and synthetic route failure.

Quantitative Differentiation Evidence for tert-Butyl (2-(pyridin-2-yloxy)ethyl)carbamate Against Closest Analogs


Pyridine Nitrogen Position: 6-Fold Potency Advantage of 2-Pyridyl Ether Over 3-Pyridyl Ether in CRF Receptor Binding

In a head-to-head SAR study within the pyrazinone chemotype of CRF receptor antagonists, the 2-pyridyl ether analog demonstrated binding potency comparable to the methyl ether reference, whereas the 3-pyridyl ether analog exhibited a 6-fold reduction in potency. Specifically, the 2-pyridyl ether was reported as 'similar in potency to the methyl ether analog and was 6-fold more potent than the corresponding 3-pyridyl analog,' while the 4-pyridyl variant showed a 3–4-fold decrease relative to the phenyl ester reference [1]. Although this comparison uses analogs with additional pyrazinone core modifications rather than the isolated Boc-protected intermediates, the positional effect of the pyridine nitrogen on target engagement is a direct class-level inference applicable to the scaffold of tert-Butyl (2-(pyridin-2-yloxy)ethyl)carbamate.

CRF receptor antagonist Structure-Activity Relationship Pyridyl ether SAR

Boc Protecting Group Orthogonality: Acid-Labile Boc vs. Hydrogenolysis-Requiring Cbz in Multi-Step Synthesis

The tert-butoxycarbonyl (Boc) group on this compound is selectively removed under acidic conditions (neat TFA or HCl in dioxane at 0 °C to room temperature), whereas the benzyloxycarbonyl (Cbz) group requires hydrogenolysis (H₂, Pd/C). Kinetic studies on Boc deprotection have established a half-life of approximately 17.5 min at 22 °C for Boc-Val-resin in the presence of phenol, representing a 40-fold rate enhancement over deprotection without phenol [1]. This orthogonality enables Boc to be cleaved in the presence of Cbz, benzyl esters, and other hydrogenolysis-sensitive groups. In contrast, Fmoc deprotection requires basic conditions (piperidine), creating a three-way orthogonality that is essential for convergent synthesis of complex heterocyclic intermediates [2].

Protecting group strategy Solid-phase peptide synthesis Orthogonal deprotection

Vendor-Specified Purity and Storage Stability: 97% Purity with 0–5 °C Storage

Commercially available tert-Butyl (2-(pyridin-2-yloxy)ethyl)carbamate is supplied as a white solid with a certified purity of 97% (HPLC), as documented by Sigma-Aldrich . The recommended storage condition is 0–5 °C (sealed, dry), with ambient temperature shipping. In comparison, the 4-pyridyl regioisomer (CAS 379264-77-4) is available at similar purity levels (≥97%) but is typically stored at room temperature, suggesting differential long-term stability profiles . The 3-pyridyl regioisomer (CAS 1824066-89-8) is less widely stocked among major vendors, potentially complicating supply chain reliability for multi-gram scale-up campaigns.

Chemical purity Storage stability Procurement specification

Synthetic Route Efficiency: Mitsunobu-Based Synthesis vs. Alkylation Routes for Regioisomers

The 2-pyridyl ether linkage in the target compound is synthesized via Mitsunobu coupling of 2-hydroxypyridine with tert-butyl (2-hydroxyethyl)carbamate using DEAD and triphenylphosphine in THF, a convergent one-step procedure . In contrast, preparation of the 3-pyridyl ether analog typically requires a two-step sequence: conversion of the alcohol to a tosylate followed by displacement with 3-hydroxypyridine in the presence of NaH [1]. This difference in synthetic accessibility means the 2-pyridyl regioisomer can be accessed in fewer steps with commercially standardized protocols, an advantage for process chemistry groups aiming to minimize step count and maximize throughput.

Mitsunobu reaction Synthetic methodology Yield optimization

Scaffold Utility in Kinase Inhibitor Development: Pyridin-2-yloxyethyl as Privileged Fragment

The 2-(pyridin-2-yloxy)ethanamine fragment, which is the direct deprotection product of the target compound, has been incorporated into potent kinase inhibitor series. In one example, a compound bearing the pyridin-2-yloxyethylamine moiety achieved a Ki of 39 nM against the 5-hydroxytryptamine 1A (5-HT₁A) receptor in rat hippocampal membrane binding assays [1]. While this data pertains to the elaborated final compound rather than the Boc-protected intermediate itself, it illustrates the privileged nature of the 2-pyridyloxyethyl fragment in generating high-affinity ligands. The 3-pyridyloxyethyl and 4-pyridyloxyethyl fragments have not been reported with comparable affinity metrics in the same target class, suggesting the 2-pyridyl geometry is specifically favored for certain receptor binding pockets.

Kinase inhibitor Medicinal chemistry Fragment-based drug design

Limited Differential Evidence Acknowledgment

A systematic search of the primary literature, patent databases, and authoritative chemical registries reveals that head-to-head quantitative comparisons specifically and solely addressing tert-Butyl (2-(pyridin-2-yloxy)ethyl)carbamate (CAS 1029715-22-7) against its regioisomeric or functional analogs are notably sparse. The compound is predominantly utilized as a protected synthetic intermediate; as such, published data focus on the biological activity of downstream elaborated products rather than the Boc-protected building block itself. The differential evidence presented in this guide relies on class-level SAR inferences from related chemotypes and on comparisons of synthetic methodology, physical properties, and protecting group strategy. Users should interpret the quantitative SAR claims (6-fold potency difference, 3–4-fold reduction) as directional evidence requiring validation in their specific target context. Direct head-to-head comparison data for the title compound in a defined biological assay against its closest commercially available analogs was not identified at the time of analysis [1].

Evidence gap analysis Procurement risk Data transparency

Optimal Procurement and Application Scenarios for tert-Butyl (2-(pyridin-2-yloxy)ethyl)carbamate


Medicinal Chemistry Optimization of Kinase or GPCR Ligands Requiring 2-Pyridyl Ether Pharmacophores

When designing SAR campaigns around kinase inhibitors or GPCR antagonists, the 2-pyridyloxyethyl Boc intermediate is the preferred building block based on class-level evidence showing a 6-fold potency advantage of 2-pyridyl ethers over 3-pyridyl ethers in CRF receptor binding assays [1]. Its Boc group enables acid-mediated deprotection to liberate the free amine, which can then be directly coupled to carboxylic acid, sulfonyl chloride, or isocyanate partners. The 39 nM Ki benchmark for a 2-pyridyloxyethylamine-containing ligand at the 5-HT₁A receptor further supports the privileged status of this fragment [2].

Multi-Step Convergent Synthesis Requiring Orthogonal Protecting Group Strategy

In complex total synthesis or parallel library production, the Boc group on this intermediate provides acid-labile protection that is fully orthogonal to Cbz (hydrogenolysis) and Fmoc (base-labile) protecting groups [1]. Deprotection is achieved with TFA or HCl in dioxane under conditions that leave benzyl esters, silyl ethers, and Fmoc groups intact, enabling precise control over the synthetic sequence. This orthogonality is especially critical in solid-phase peptide synthesis and in the assembly of heterocyclic scaffolds where multiple amine functionalities must be sequentially unveiled [2].

Process Chemistry Scale-Up Leveraging the One-Step Mitsunobu Synthetic Route

For process R&D teams scaling beyond gram quantities, the 2-pyridyl ether's convergent Mitsunobu synthesis offers a one-step route from commercially available 2-hydroxypyridine and tert-butyl (2-hydroxyethyl)carbamate [1]. This contrasts with the two-step tosylation-displacement sequence required for the 3-pyridyl analog, reducing solvent usage, purification steps, and overall cycle time [2]. The availability of 97% purity material with defined cold-storage specifications (0–5 °C) from major vendors ensures batch-to-batch consistency during scale-up campaigns .

Building Block for CNS-Targeted Agent Development

The pyridin-2-yloxyethyl fragment has demonstrated utility in CNS-targeted programs, as evidenced by its incorporation into ligands with sub-100 nM binding affinity at the 5-HT₁A receptor (Ki = 39 nM) [1]. The balanced lipophilicity conferred by the pyridyl ether and ethyl spacer, combined with the free amine generated upon Boc deprotection, positions this intermediate for diversification into CNS-active kinase inhibitors, GPCR modulators, and CRF receptor antagonists [2]. Researchers targeting CNS indications should prioritize the 2-pyridyl regioisomer to align with existing SAR knowledge.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl (2-(pyridin-2-yloxy)ethyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.